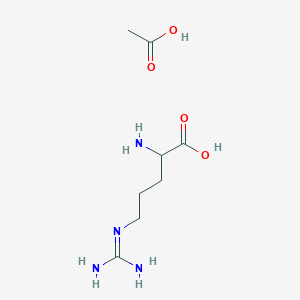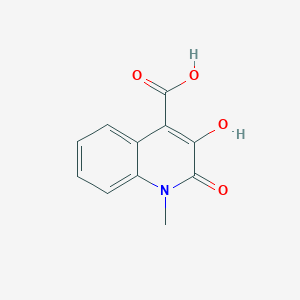
3-Hydroxy-1-methyl-2-oxoquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1-methyl-2-oxoquinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with hydroxyl, methyl, and carboxylic acid functional groups. It has garnered significant attention due to its diverse biological and pharmaceutical activities, making it valuable in drug research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-methyl-2-oxoquinoline-4-carboxylic acid typically involves the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol. This reaction affords three regioisomeric oxazoloquinolones . Another method involves the alkaline hydrolysis of the ethyl ester of 4-(cyanoethoxycarbonylmethyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, which leads to the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and pharmaceutical purposes.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-methyl-2-oxoquinoline-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline core, leading to various derivatives.
Substitution: Substitution reactions, such as halogenation and alkylation, can introduce different functional groups to the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using bromine or chlorine, while alkylation often involves alkyl halides.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
3-Hydroxy-1-methyl-2-oxoquinoline-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-methyl-2-oxoquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit bacterial DNA gyrase, leading to antimicrobial effects. Additionally, it may interfere with cellular signaling pathways, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the position and type of functional groups.
4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: This compound has additional methoxy groups, which can alter its biological activity.
Uniqueness
3-Hydroxy-1-methyl-2-oxoquinoline-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct biological activities. Its hydroxyl and carboxylic acid groups play crucial roles in its interaction with biological targets, making it a valuable compound for drug development .
Properties
Molecular Formula |
C11H9NO4 |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
3-hydroxy-1-methyl-2-oxoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H9NO4/c1-12-7-5-3-2-4-6(7)8(11(15)16)9(13)10(12)14/h2-5,13H,1H3,(H,15,16) |
InChI Key |
HZAXPQJMKZLNFY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(benzyloxy)ethyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13881961.png)
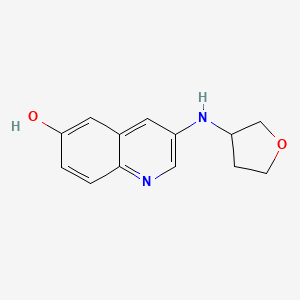
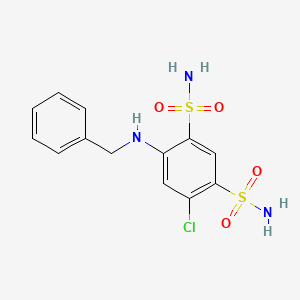
![tert-butyl 4-[(3,3-dimethyl-4H-isoquinolin-5-yl)oxy]piperidine-1-carboxylate](/img/structure/B13881977.png)
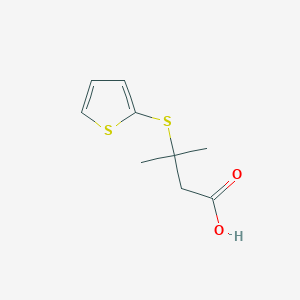
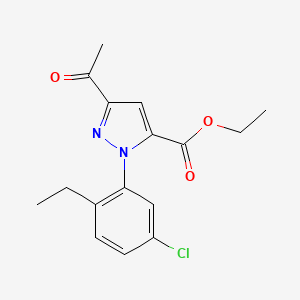
![4-(Piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13882000.png)

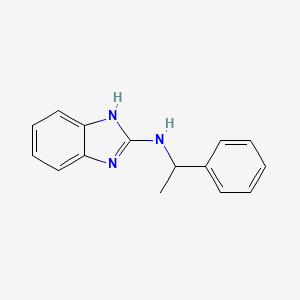
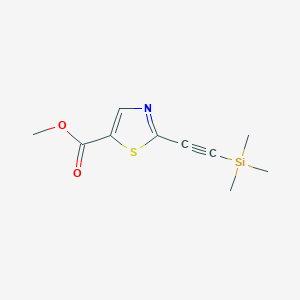

![3-[4-[2-(4-Chlorophenyl)ethoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13882029.png)

